N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenyl group, a thioether-linked thiazole ring, and a 2,5-dimethoxyphenylamino substituent. Its structure integrates multiple pharmacophores, including the thiazole core (known for diverse bioactivity), a chlorophenyl group (imparting lipophilicity), and methoxyphenyl moieties (modulating electronic properties).
Formation of the thiazole ring via condensation reactions.
Chloroacetylation or thioacetylation to introduce the acetamide-thioether linkage.
Coupling with 2,5-dimethoxyaniline to install the final substituent .
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-28-16-7-8-18(29-2)17(10-16)25-19(26)9-15-11-30-21(24-15)31-12-20(27)23-14-5-3-13(22)4-6-14/h3-8,10-11H,9,12H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENLVGXJOZTAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the dimethoxyphenyl compound reacts with the thiazole intermediate.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 4-chlorophenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiazole-Acetamide Derivatives
Key structural variations among analogs include substituents on the thiazole ring, aromatic groups (chlorophenyl vs. methoxyphenyl), and linker chemistry (thioether vs. ether/amide). These modifications influence physicochemical properties, synthesis routes, and biological activities.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations
Methoxyphenyl groups (as in the target compound) may improve metabolic stability and modulate electron density for target binding . Coumarin-thiazole hybrids () demonstrate α-glucosidase inhibition, suggesting substituent-dependent enzyme targeting .
Synthetic Methodologies :
- Thioether formation (as in the target compound) often employs 2-chloroacetamide intermediates and nucleophilic thiols under basic conditions .
- EDC-mediated coupling () is a standard approach for acetamide bond formation, ensuring high yields and purity .
Physicochemical Properties :
- Thioether linkers (vs. oxygen ethers) may enhance metabolic stability but reduce aqueous solubility.
- Melting points (e.g., 459–461 K in ) correlate with crystallinity and purity, critical for formulation .
Divergences and Contradictions
- highlights coumarin-thiazole hybrids as α-glucosidase inhibitors, whereas emphasizes antimicrobial activity for dichlorophenyl-thiazole analogs. This suggests substituent-dependent divergence in biological targets.
Biological Activity
N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.
1. Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with various amine and acetamide moieties. The general synthetic route includes:
- Formation of Thiazole : The thiazole ring is constructed using 2-mercaptoacetic acid and appropriate electrophiles.
- Amidation : The thiazole is then reacted with an amine derivative to introduce the 4-chlorophenyl group.
- Acetylation : Finally, the compound is acetylated to yield the target structure.
The molecular formula of the compound is C19H21ClN2O3S, indicating a complex structure that may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The presence of the thiazole ring suggests potential interactions with enzyme active sites, possibly inhibiting their function.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by modulating the Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios and activation of caspases .
- Cell Cycle Arrest : Research indicates that related compounds can cause cell cycle arrest at various phases, particularly G1/S and G2/M transitions, which may be relevant for its anticancer properties .
3.1 Anticancer Properties
Numerous studies have evaluated the anticancer potential of compounds similar to this compound:
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.10 | Induces apoptosis |
| Compound B | HepG2 (Liver Cancer) | 5.36 | Cell cycle arrest |
| Target Compound | MCF-7/HepG2 | TBD | TBD |
Note: Specific IC50 values for the target compound are not yet established in available literature but are expected to be comparable based on structural similarities.
3.2 Other Biological Activities
In addition to anticancer effects, thiazole derivatives have been noted for their antimicrobial and anti-inflammatory properties . The structural features that enhance these activities include:
- Electron-donating groups : Increase reactivity towards biological targets.
- Thiazole ring : Known for its role in various medicinal applications.
4. Case Studies and Research Findings
Several studies have highlighted the significance of thiazole-based compounds in drug development:
- Thiazole Derivatives as Antitumor Agents : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle modulation .
- Structure-Activity Relationship (SAR) : Detailed SAR studies suggest that modifications on the phenyl ring and thiazole moiety significantly impact biological activity, emphasizing the importance of specific substituents for enhanced potency .
- In Vivo Studies : Preliminary in vivo studies indicated promising results in tumor-bearing mice models, where compounds similar to N-(4-chlorophenyl)-... showed targeted delivery to cancerous tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
